molecular formula C4H8O2S B2894818 3-Mercaptobutanoic acid CAS No. 26473-49-4

3-Mercaptobutanoic acid

Cat. No. B2894818
CAS RN: 26473-49-4
M. Wt: 120.17
InChI Key: RQPNXPWEGVCPCX-UHFFFAOYSA-N
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Description

3-Mercaptobutanoic acid is a chemical compound with the molecular formula C4H8O2S . It is a thiol and a monocarboxylic acid . It is a bifunctional molecule, containing both carboxylic acid and thiol groups .


Synthesis Analysis

This compound (3-MBA) was synthesized by the less odorous Michael addition pathway using an isothiouronium salt intermediate . Using the synthesized 3-MBA, multifunctional secondary thiol (sec-thiol) compounds were obtained and applied to thiol–epoxy curing systems as hardeners .


Molecular Structure Analysis

The molecular structure of this compound can be represented as C4H8O2S .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its use in the synthesis of multifunctional secondary thiol hardeners. These hardeners are then applied to thiol–epoxy curing systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, chemical names, and classification .

Scientific Research Applications

Synthesis and Material Science

3-Mercaptobutanoic acid (3-MBA) has been synthesized through a Michael addition pathway and applied in thiol-epoxy curing systems as a hardener. It's noted that secondary thiol hardeners synthesized using 3-MBA can provide long-term storage stability for formulated epoxy resin, showing potential for industrial applications (Hong & Hwang, 2022).

Organic Synthesis

Research dating back to 1987 explored the preparation of enantiomerically pure derivatives of this compound through SN2 ring-opening reactions. These findings have implications in the field of organic chemistry, particularly in the synthesis of specific molecular configurations (Griesbeck & Seebach, 1987).

Nanotechnology

In the realm of nanotechnology, this compound has been used in the synthesis of titanium dioxide-gold (TiO2-Au) nanoparticles. These nanoparticles, with 3-MBA as a sensor, have applications in detecting the presence of this compound in aquatic environments, highlighting its potential use in environmental monitoring (Montoya‐Villegas et al., 2019).

Chemical Properties and Analysis

A study on the synthesis, spectroscopic studies, and keto-enol tautomerism of a novel 1,3,4-thiadiazole derivative containing this compound has provided insights into its unique chemical properties. This research is crucial for understanding the molecular behavior of compounds containing 3-MBA (Mohammed et al., 2020).

Biomedical Research

In biomedical research, 3-MBA has been used in the study of biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate). This represents a significant advancement in the understanding of biopolymers containing sulfur in their backbone (Lütke-Eversloh et al., 2001).

Environmental Chemistry

In environmental chemistry, studies have been conducted on the kinetics and mechanisms of complex formation and redox reactions of iron(III) with this compound. This research provides valuable information on the environmental behavior of iron and sulfur-containing compounds (Baiocchi et al., 1983).

Food and Beverage Analysis

The compound has been identified in the study of the occurrence of polyfunctional thiols in fresh lager beers, indicating its role in the aroma profile of fermented beverages (Vermeulen et al., 2006).

Mechanism of Action

Target of Action

3-Mercaptobutanoic acid, also known as 3-MBA, is a multifunctional secondary thiol compound It’s known that thiol compounds like 3-mba are often used in thiol-epoxy curing systems as hardeners .

Mode of Action

The mode of action of 3-MBA involves its interaction with epoxy groups in a process known as thiol-epoxy click reactions . This reaction is a nucleophilic ring-opening reaction of strained epoxide electrophiles yielding β-hydroxythioether . The formation of the hydroxyl group provides enhanced adhesion to metallic surfaces and broad applicability to the synthesis and modification of polymers .

Biochemical Pathways

It’s known that 3-mba is synthesized by the less odorous michael addition pathway using an isothiouronium salt intermediate . It’s also used in the synthesis of polymers and pharmaceuticals .

Pharmacokinetics

It’s known that sec-thiol hardeners with less reactivity to the epoxy group provide long-term storage stability for the formulated epoxy resin .

Result of Action

The result of the action of 3-MBA is the creation of cross-linked polymeric thermosets . After thermal curing with a thiol-based hardener like 3-MBA, the cross-linked epoxy resin shows excellent properties, such as lower shrinkage, better adhesion, and superior chemical resistance .

Action Environment

The action, efficacy, and stability of 3-MBA can be influenced by environmental factors. For instance, the presence of a base catalyst can allow the thiol-epoxy click reactions to proceed at a relatively low temperature within a short reaction time . Additionally, the process is less sensitive to oxygen and impurities, except for acidic compounds .

Safety and Hazards

3-Mercaptobutanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral toxicity, acute inhalation toxicity - vapors, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of 3-Mercaptobutanoic acid research involve its use in the synthesis of sec-thiol hardeners. These hardeners, when applied to thiol–epoxy curing systems, provide long-term storage stability for the formulated epoxy resin, promising for industrial applications .

properties

IUPAC Name

3-sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3(7)2-4(5)6/h3,7H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNXPWEGVCPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949348
Record name 3-Sulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26473-49-4
Record name 3-Sulfanylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercaptobutyric acid
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Q & A

Q1: What are the primary applications of 3-Mercaptobutanoic acid in organic synthesis?

A1: this compound serves as a valuable building block for synthesizing enantiomerically pure derivatives of 3-amino- and this compound. This is achieved through the SN2 ring opening of β-lactone and a 1,3-dioxanone derived from 3-hydroxybutanoic acid. [] It's also used in synthesizing threo-3-Methyl-D-cysteine, a component of the peptide antibiotic nisin. []

Q2: How is this compound typically synthesized?

A2: While traditional methods exist, a less odorous approach involves a Michael addition pathway. This method utilizes an isothiouronium salt intermediate to produce the desired this compound. []

Q3: Can you elaborate on the use of this compound in thiol-epoxy curing systems?

A3: this compound acts as a precursor to multifunctional secondary thiol hardeners for thiol-epoxy curing systems. [] As the functionality of these hardeners increases, the product purity after distillation tends to decrease. []

Q4: How does the functionality of secondary thiol hardeners derived from this compound affect the curing behavior in thiol-epoxy click reactions?

A4: Differential Scanning Calorimetry (DSC) studies reveal that the functionality of these hardeners influences the thermal characteristics of the thiol-epoxy click reactions, especially in the presence of a base catalyst. [] Lower reactivity to the epoxy group in sec-thiol hardeners can enhance the long-term storage stability of formulated epoxy resins. []

Q5: Is there a specific application of this compound in pharmaceutical contexts?

A5: Research highlights its utility in producing 3-methyl-3-mercaptobutanoic acid hydrazide. [, , ] This molecule serves as a linker, conjugating the potent anti-cancer agent calicheamicin to monoclonal antibodies for targeted drug delivery. [, , ]

Q6: Can the stereochemistry of compounds derived from this compound be controlled during synthesis?

A7: Yes, utilizing (2R,3R)-3-methyl-2-aziridinecarboxylic acid (derived from D-threonine) and reacting it with thiobenzoic acid yields a β-mercapto α-amino acid derivative. This reaction follows a double inversion mechanism, ensuring the final product retains the stereochemistry of the initial D-threonine. [] This method allows for the specific preparation of threo-3-methyl-D-cysteine, useful in synthesizing specific isomers of biologically active compounds. []

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